5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Overview
Description
The compound 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that features a unique combination of functional groups, including a triazole ring, a thiazole ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thioamides.
Introduction of the thiazole ring: This step may involve the reaction of the triazole intermediate with a suitable thiourea derivative.
Attachment of the piperazine ring: This can be done by reacting the intermediate with a piperazine derivative under basic conditions.
Incorporation of the furan ring: This step involves the acylation of the piperazine intermediate with furan-2-carbonyl chloride.
Final assembly: The final compound is obtained by reacting the intermediate with 4-ethoxyphenylmethyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Interacting with receptors: Modulating signal transduction pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other critical functions.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 5-[(4-ethoxyphenyl)[4-(thiophene-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-ol
Uniqueness
The uniqueness of 5-[(4-ethoxyphenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-3-31-17-8-6-16(7-9-17)19(20-22(30)28-23(33-20)24-15(2)25-28)26-10-12-27(13-11-26)21(29)18-5-4-14-32-18/h4-9,14,19,30H,3,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOJBCZBSPINEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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